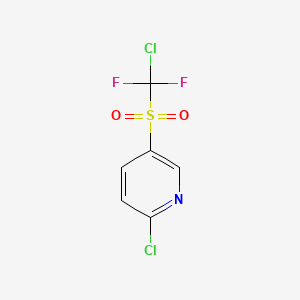
2-Chloro-5-chlorodifluoromethanesulfonylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-chlorodifluoromethanesulfonylpyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of chloro, difluoromethanesulfonyl, and pyridine groups in its structure
Preparation Methods
The synthesis of 2-Chloro-5-chlorodifluoromethanesulfonylpyridine typically involves the introduction of chloro and difluoromethanesulfonyl groups onto a pyridine ring. One common synthetic route involves the reaction of 2-chloropyridine with chlorodifluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-Chloro-5-chlorodifluoromethanesulfonylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and difluoromethanesulfonyl groups can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can introduce different nucleophiles onto the pyridine ring.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-5-chlorodifluoromethanesulfonylpyridine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for versatile modifications and derivatizations.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. Its unique structure may contribute to the development of new therapeutic agents.
Material Science: It can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Chemical Biology: The compound is studied for its interactions with biological molecules, which can provide insights into its potential biological activities and mechanisms of action.
Mechanism of Action
The mechanism of action of 2-Chloro-5-chlorodifluoromethanesulfonylpyridine involves its interaction with specific molecular targets. The chloro and difluoromethanesulfonyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Chloro-5-chlorodifluoromethanesulfonylpyridine can be compared with other similar compounds, such as:
2-Chloro-5-fluorosulfonyl-4-fluorobenzoic acid: This compound has similar functional groups but differs in the position and nature of the substituents on the aromatic ring.
2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid: Another related compound with a different substitution pattern, which can lead to variations in reactivity and applications.
Properties
Molecular Formula |
C6H3Cl2F2NO2S |
|---|---|
Molecular Weight |
262.06 g/mol |
IUPAC Name |
2-chloro-5-[chloro(difluoro)methyl]sulfonylpyridine |
InChI |
InChI=1S/C6H3Cl2F2NO2S/c7-5-2-1-4(3-11-5)14(12,13)6(8,9)10/h1-3H |
InChI Key |
YOQVINVOPDSPTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)C(F)(F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















